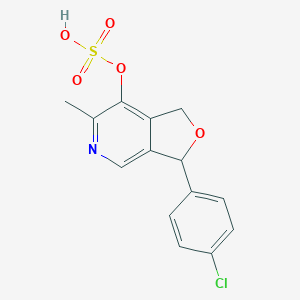
Cycletanide sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycletanide sulfate is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of cycletanide sulfate is not fully understood. However, it is believed to work by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria and cancer cells. It may also work by inhibiting the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Effets Biochimiques Et Physiologiques
Cycletanide sulfate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cycletanide sulfate in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and purify. However, one of the main limitations is its potential toxicity, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on cycletanide sulfate. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another area of research is to explore its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Finally, there is a need to investigate the potential toxicity of cycletanide sulfate in more detail, which may enable its safe use in clinical settings.
Conclusion:
In conclusion, cycletanide sulfate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It exhibits broad-spectrum antibacterial and antifungal activity and has been shown to have potential therapeutic effects in the treatment of inflammatory diseases and cancer. However, its potential toxicity and mechanism of action need to be further investigated to enable its safe and effective use in clinical settings.
Méthodes De Synthèse
Cycletanide sulfate can be synthesized by reacting 2-amino-5-chlorobenzenesulfonamide with cyclohexanone in the presence of a catalyst such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure cycletanide sulfate.
Applications De Recherche Scientifique
Cycletanide sulfate has been widely used in various scientific research applications. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
140894-91-3 |
|---|---|
Nom du produit |
Cycletanide sulfate |
Formule moléculaire |
C14H12ClNO5S |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C14H12ClNO5S/c1-8-13(21-22(17,18)19)12-7-20-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14H,7H2,1H3,(H,17,18,19) |
Clé InChI |
APJGQLKBCWACNU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |
Synonymes |
cicletanine sulfate cycletanide sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)
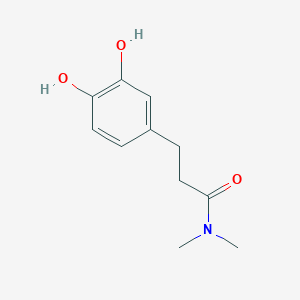
![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
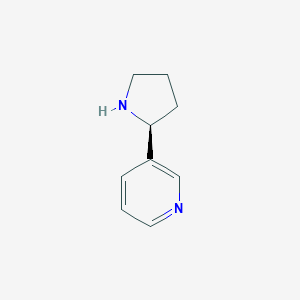
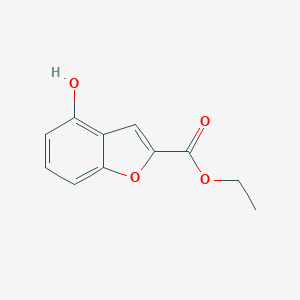
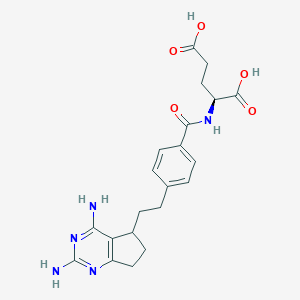
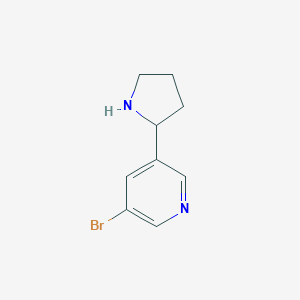
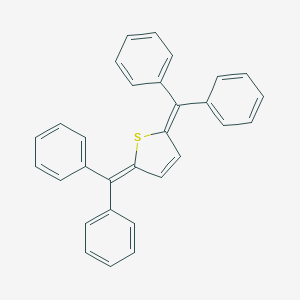
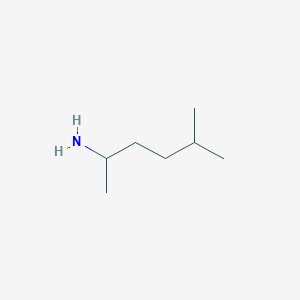
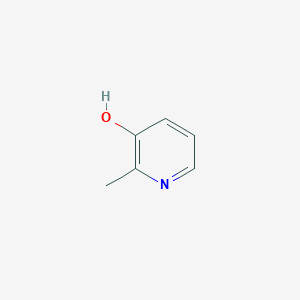
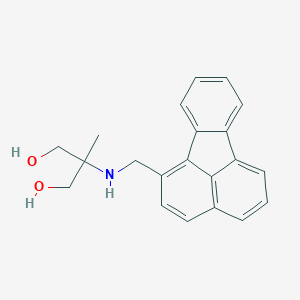
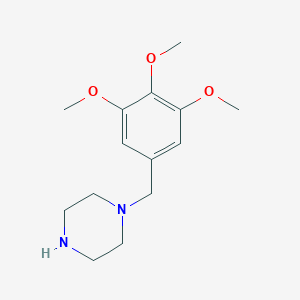
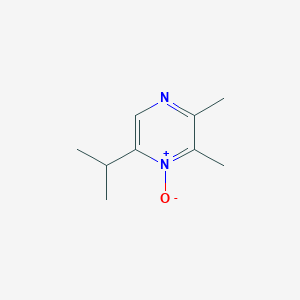
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)